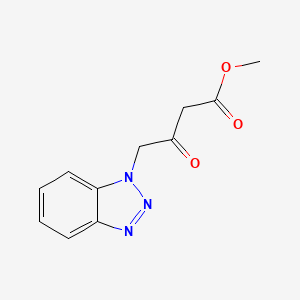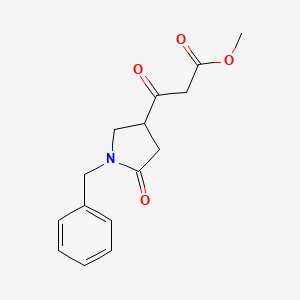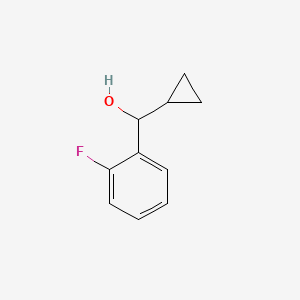
环丙基(2-氟苯基)甲醇
描述
Cyclopropyl(2-fluorophenyl)methanol is an organic compound with the molecular formula C10H11FO It is characterized by a cyclopropyl group attached to a methanol moiety, which is further substituted with a 2-fluorophenyl group
科学研究应用
Cyclopropyl(2-fluorophenyl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
Mode of Action
Similar compounds have been found to bind with high affinity to multiple receptors, which could suggest a potential for diverse biological activities .
Pharmacokinetics
The compound has a molecular weight of 166.2 g/mol , which may influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of Cyclopropyl(2-fluorophenyl)methanol’s action are currently unknown . Similar compounds have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
生化分析
Biochemical Properties
Cyclopropyl(2-fluorophenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can influence the metabolic pathways in which these enzymes are involved.
Cellular Effects
Cyclopropyl(2-fluorophenyl)methanol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of genes involved in oxidative stress responses and metabolic regulation . These effects can lead to changes in cell proliferation, apoptosis, and other critical cellular functions.
Molecular Mechanism
The molecular mechanism of Cyclopropyl(2-fluorophenyl)methanol involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific sites on enzymes, altering their activity and thus influencing the biochemical pathways they regulate . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of various proteins within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclopropyl(2-fluorophenyl)methanol can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Cyclopropyl(2-fluorophenyl)methanol remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of Cyclopropyl(2-fluorophenyl)methanol vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or analgesic properties . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
Cyclopropyl(2-fluorophenyl)methanol is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can affect metabolic flux and the levels of metabolites within the cell. The compound’s metabolism can lead to the formation of reactive intermediates, which may have further biological effects.
Transport and Distribution
The transport and distribution of Cyclopropyl(2-fluorophenyl)methanol within cells and tissues involve specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
Cyclopropyl(2-fluorophenyl)methanol’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions
Cyclopropyl(2-fluorophenyl)methanol can be synthesized through the reaction of cyclopropylmagnesium bromide with 2-fluorobenzaldehyde. The reaction is typically carried out in tetrahydrofuran (THF) as a solvent under an inert nitrogen atmosphere. The reaction mixture is cooled in an ice bath, and cyclopropylmagnesium bromide is added dropwise to the solution of 2-fluorobenzaldehyde. The reaction proceeds to form the desired product, which can be isolated and purified through standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for cyclopropyl(2-fluorophenyl)methanol are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes to achieve the desired product yield and quality.
化学反应分析
Types of Reactions
Cyclopropyl(2-fluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form cyclopropyl(2-fluorophenyl)methane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: Cyclopropyl(2-fluorophenyl)ketone.
Reduction: Cyclopropyl(2-fluorophenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Cyclopropyl(2-fluorophenyl)methanol can be compared with other similar compounds such as:
Cyclopropylphenylmethanol: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
Cyclopropyl(4-fluorophenyl)methanol: The fluorine atom is positioned differently, potentially altering its chemical and biological properties.
Cyclopropyl(2-chlorophenyl)methanol: Substitution with chlorine instead of fluorine can lead to differences in reactivity and interaction with biological targets.
属性
IUPAC Name |
cyclopropyl-(2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7,10,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXZWEHGCLOGAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


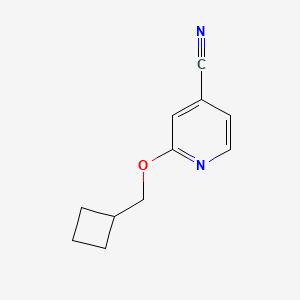
![4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine](/img/structure/B1394369.png)
![(4{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}phenyl)methanol](/img/structure/B1394371.png)
![5-[2-(Allylthio)pyridin-3-yl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394373.png)

![Oxo({5-[(3-phenylpropyl)thio]-1,3,4-thiadiazol-2-yl}amino)acetic acid](/img/structure/B1394377.png)
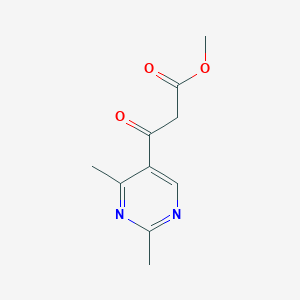
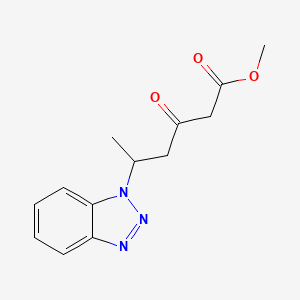
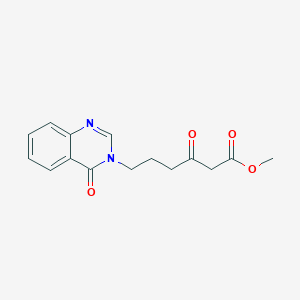
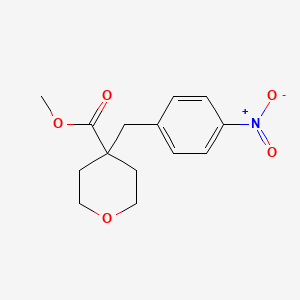
![[2-(Chloromethyl)-1,3-benzoxazol-5-yl]methyl acetate](/img/structure/B1394385.png)
